1-(Hydroxymethyl)indole-2,3-dione

CAS No.: 50899-59-7

Cat. No.: VC2399128

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50899-59-7 |

|---|---|

| Molecular Formula | C9H7NO3 |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 1-(hydroxymethyl)indole-2,3-dione |

| Standard InChI | InChI=1S/C9H7NO3/c11-5-10-7-4-2-1-3-6(7)8(12)9(10)13/h1-4,11H,5H2 |

| Standard InChI Key | MHGOPQDELUOKPE-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=O)N2CO |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=O)N2CO |

Introduction

Chemical Structure and Properties

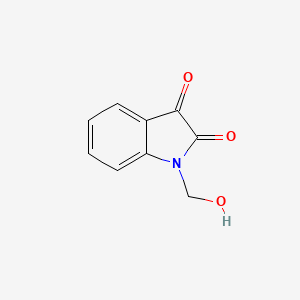

1-(Hydroxymethyl)indole-2,3-dione is an organic heterocyclic compound characterized by an indole core with a 2,3-dione functionality and a hydroxymethyl group at the N-1 position. This structural arrangement contributes to its specific chemical properties and reactivity patterns, particularly in pharmaceutical applications.

Physical and Chemical Characteristics

The compound possesses several important physical and chemical properties that define its behavior in various chemical and biological systems. These properties are summarized in the following table:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 50899-59-7 | |

| Molecular Formula | C9H7NO3 | |

| Molecular Weight | 177.159 g/mol | |

| European Community (EC) Number | 622-186-8 | |

| DSSTox Substance ID | DTXSID90198920 | |

| ChEMBL ID | CHEMBL225175 |

The presence of the hydroxymethyl group at the N-1 position significantly alters the physicochemical properties of this compound compared to unsubstituted isatin, influencing its solubility, reactivity, and potential biological interactions.

Nomenclature and Alternative Names

The compound is recognized by several alternative names and identifiers in scientific literature and chemical databases:

-

1-Hydroxymethyl-1H-indole-2,3-dione

-

1-(hydroxymethyl)indoline-2,3-dione

-

N-Hydroxymethylisatin

-

1-(hydroxymethyl)-2,3-dihydro-1H-indole-2,3-dione

Pharmaceutical Applications

Role as a Promoiety in Prodrug Development

One of the most significant applications of 1-(Hydroxymethyl)indole-2,3-dione is its utilization as a promoiety in prodrug synthesis. Research conducted by Bhardwaj et al. demonstrated the successful synthesis of a prodrug of aceclofenac using N-hydroxymethylisatin as a promoiety . This approach represents an innovative strategy in drug design, potentially addressing challenges related to drug solubility, stability, bioavailability, or targeted delivery.

The researchers established the structure of the synthesized prodrug through various modern analytical techniques, confirming the successful conjugation of aceclofenac with the 1-(Hydroxymethyl)indole-2,3-dione moiety . This application illustrates the compound's utility in medicinal chemistry and pharmaceutical formulation development.

Analytical Method Development

In addition to synthesizing the prodrug, Bhardwaj et al. developed an analytical method using UV-spectroscopy for the quantitative analysis of the aceclofenac prodrug featuring the 1-(Hydroxymethyl)indole-2,3-dione moiety . This analytical approach was characterized as:

-

Rapid and efficient

-

Cost-effective

-

Accurate and precise

The successful development of this analytical method, validated through calibration curves obtained with different solvents, underscores the practical importance of 1-(Hydroxymethyl)indole-2,3-dione in pharmaceutical research and quality control processes.

Structure-Activity Relationships

The relationship between chemical structure and biological activity is a critical consideration in medicinal chemistry. For 1-(Hydroxymethyl)indole-2,3-dione, the N-hydroxymethyl substituent significantly influences its chemical behavior and potential interactions with biological targets.

This modification to the basic isatin structure may alter:

-

Lipophilicity and membrane permeability

-

Hydrogen bonding capabilities

-

Metabolic stability

-

Target binding affinity and selectivity

These structure-activity relationships are essential for understanding the potential applications of 1-(Hydroxymethyl)indole-2,3-dione in drug development and its utility as a promoiety.

Related Compounds and Structural Analogs

5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione

A closely related compound is 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione (CAS: 53003-19-3), which features a bromine substituent at the 5-position of the indole ring in addition to the hydroxymethyl group at N-1 . This structural modification alters its physicochemical properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 256.05 g/mol | |

| XLogP3-AA | 1.6 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 254.95311 Da |

The presence of the bromine atom likely influences the compound's biological activity profile and potential applications compared to unsubstituted 1-(Hydroxymethyl)indole-2,3-dione.

1-(3-methylbenzyl)-1H-indole-2,3-dione

Another structural analog is 1-(3-methylbenzyl)-1H-indole-2,3-dione (CAS: 689757-37-7), which contains a 3-methylbenzyl group at the N-1 position instead of a hydroxymethyl group . With a molecular formula of C16H13NO2 and a molecular weight of 251.28 g/mol, this compound represents a more lipophilic variant within the family of N-substituted isatin derivatives.

Future Research Directions

Based on the current understanding of 1-(Hydroxymethyl)indole-2,3-dione and its applications, several promising research directions emerge:

-

Further exploration of its role as a promoiety for various active pharmaceutical ingredients

-

Systematic evaluation of its potential biological activities, particularly in comparison to other isatin derivatives

-

Development of novel synthetic routes to improve yield and purity

-

Investigation of structure-activity relationships through the synthesis and evaluation of additional structural analogs

-

Exploration of potential applications in targeted drug delivery systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume